![molecular formula C19H20N4O B5135463 6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5135463.png)
6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, also known as MP-PPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the pyrido[4,3-d]pyrimidine family, which is known for its diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of 6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. 6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and physiological effects:
6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, 6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been shown to modulate the immune system, leading to an increase in the production of cytokines and chemokines that are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is its broad spectrum of activity against different types of cancer cell lines. However, its low solubility in water and low stability in biological fluids limit its use in vivo. In addition, the lack of a clear understanding of its mechanism of action and potential toxicity in vivo make it challenging to develop as a therapeutic agent.
Direcciones Futuras
Future research on 6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one should focus on improving its solubility and stability in biological fluids to enable its use in vivo. In addition, further studies are needed to elucidate its mechanism of action and potential toxicity in vivo. 6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one can also be modified to improve its selectivity and potency against specific cancer cell lines. Finally, the development of novel delivery systems, such as nanoparticles, may enhance the therapeutic efficacy of 6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one.
Conclusion:
In conclusion, 6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a promising chemical compound that has shown potential applications in medicinal chemistry, particularly in the treatment of cancer. Its broad spectrum of activity against different types of cancer cell lines and its ability to inhibit angiogenesis make it an attractive candidate for further research. However, its low solubility and stability in biological fluids and the lack of a clear understanding of its mechanism of action and potential toxicity in vivo limit its use in clinical settings. Future research should focus on improving its solubility and stability, elucidating its mechanism of action, and developing novel delivery systems to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a multi-step process that involves the reaction of 3-methylphenylacetic acid with piperidine and subsequent cyclization with 2-amino-4,6-dimethylpyridine-3-carboxylic acid. The final product is obtained after purification through column chromatography and recrystallization. The yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer. It has been reported to exhibit antitumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer. In addition, 6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has also shown promising antiviral activity against the hepatitis C virus.
Propiedades
IUPAC Name |
6-(3-methylphenyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-14-6-5-7-15(12-14)23-11-8-17-16(18(23)24)13-20-19(21-17)22-9-3-2-4-10-22/h5-8,11-13H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXLKKCSLUJVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

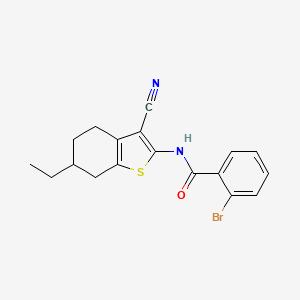
![4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5135384.png)
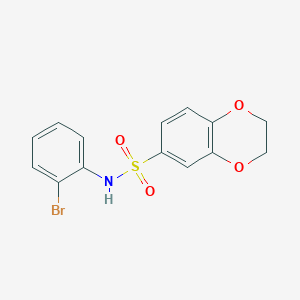
![4,4-dimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5135400.png)
![N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5135402.png)
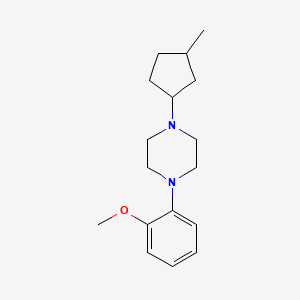
![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5135405.png)
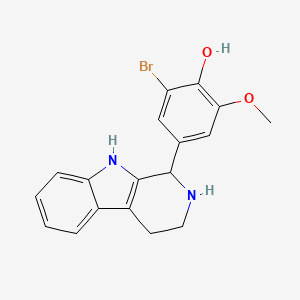


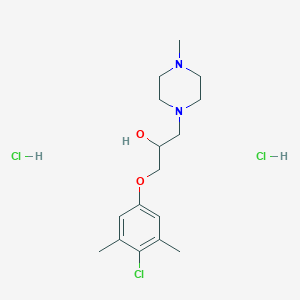
![N~2~-(3,5-dichlorophenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5135444.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5135450.png)
![2-amino-7-methyl-4-(3-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5135467.png)